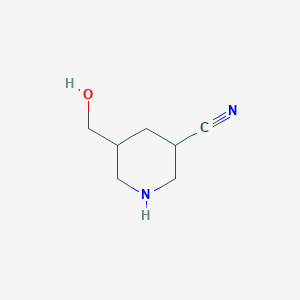
(R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid is a chiral amino acid derivative with potential applications in various fields, including medicinal chemistry and biochemistry. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid typically involves multi-step organic reactions. One common approach is the coupling of protected amino acids followed by deprotection steps. For instance, the synthesis may start with the protection of the amino group using a suitable protecting group like Boc (tert-butoxycarbonyl). The protected amino acid is then coupled with another amino acid derivative using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). After the coupling reaction, the protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification techniques like preparative HPLC (high-performance liquid chromatography) can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid is used as a building block for the synthesis of peptides and other complex molecules. Its chiral nature makes it valuable for studying stereochemistry and chiral catalysis.
Biology: In biological research, this compound can be used to study protein interactions and enzyme mechanisms. It may also serve as a substrate or inhibitor in enzymatic assays.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or receptor agonists/antagonists, contributing to drug discovery efforts.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in analytical methods.
Mécanisme D'action
The mechanism of action of ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid depends on its specific application. In enzymatic reactions, it may act as a substrate, binding to the active site of the enzyme and undergoing catalysis. In receptor interactions, it may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
- (S)-3-(((®-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid
- ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)pentanoic acid
- ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)heptanoic acid
Comparison: Compared to its similar compounds, ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid has a unique combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological targets. Its specific structure may confer distinct properties, such as binding affinity and selectivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
(3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoic acid |
InChI |
InChI=1S/C11H22N2O3/c1-3-5-8(6-10(14)15)7-13-9(4-2)11(12)16/h8-9,13H,3-7H2,1-2H3,(H2,12,16)(H,14,15)/t8-,9+/m1/s1 |
Clé InChI |
BQMYDNIVIMBFIX-BDAKNGLRSA-N |
SMILES isomérique |
CCC[C@H](CC(=O)O)CN[C@@H](CC)C(=O)N |
SMILES canonique |
CCCC(CC(=O)O)CNC(CC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


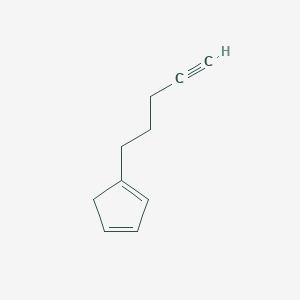


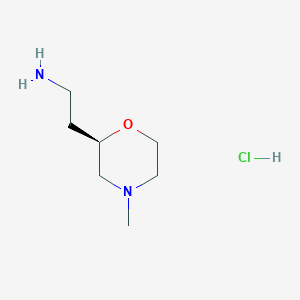
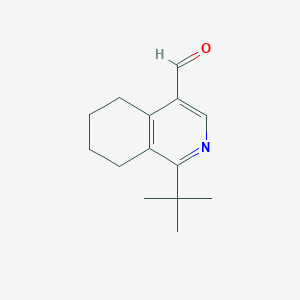
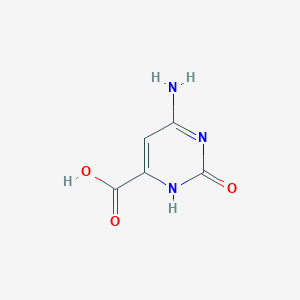
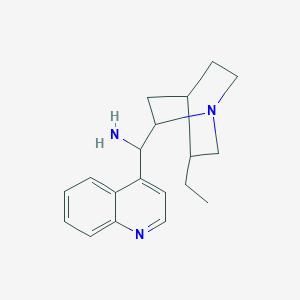
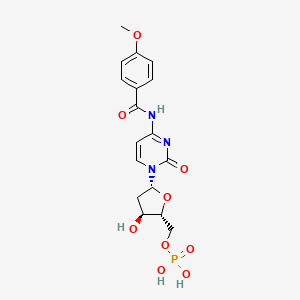
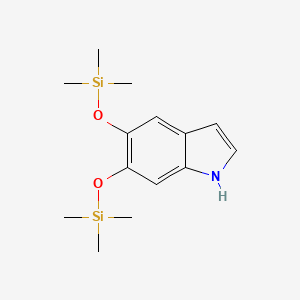
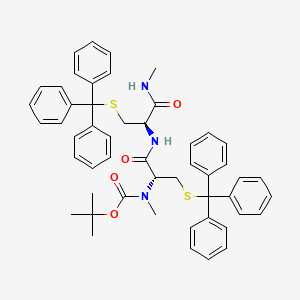
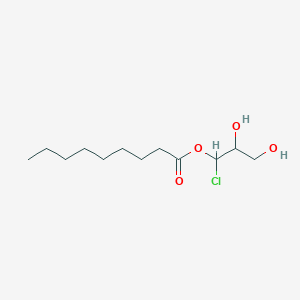
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)

